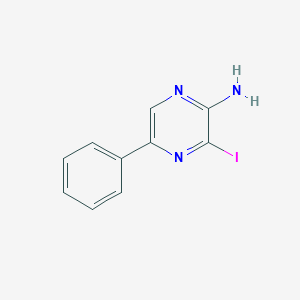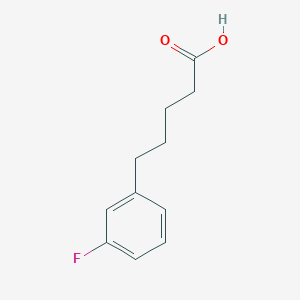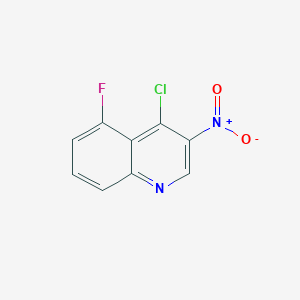
4-Chloro-5-fluoro-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4ClFN2O2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and nitro groups into the quinoline ring enhances its chemical reactivity and potential biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-3-nitroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
4-Chloro-5-fluoro-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted quinolines.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Reduction: Formation of 4-chloro-5-fluoro-3-aminoquinoline.
科学的研究の応用
4-Chloro-5-fluoro-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential antimalarial and anticancer activities.
Industry: Utilized in the development of new materials and dyes.
作用機序
The mechanism of action of 4-Chloro-5-fluoro-3-nitroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The presence of the nitro group allows for redox cycling, generating reactive oxygen species that can damage cellular components .
類似化合物との比較
Similar Compounds
4-Chloro-3-nitroquinoline: Lacks the fluorine atom, which may reduce its biological activity.
5-Fluoro-3-nitroquinoline: Lacks the chlorine atom, potentially altering its reactivity and biological properties.
4-Chloro-5-fluoroquinoline: Lacks the nitro group, which is crucial for certain biological activities.
Uniqueness
4-Chloro-5-fluoro-3-nitroquinoline is unique due to the combined presence of chlorine, fluorine, and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
特性
分子式 |
C9H4ClFN2O2 |
|---|---|
分子量 |
226.59 g/mol |
IUPAC名 |
4-chloro-5-fluoro-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-7(13(14)15)4-12-6-3-1-2-5(11)8(6)9/h1-4H |
InChIキー |
NHUPDRIIMFFHOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C(=C1)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)
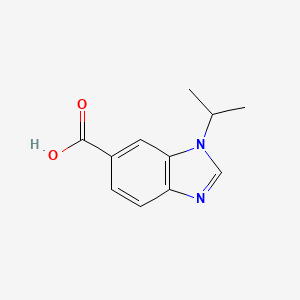
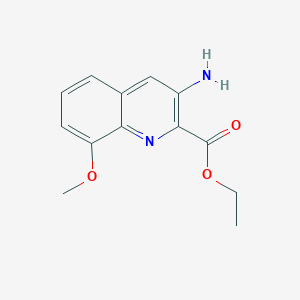
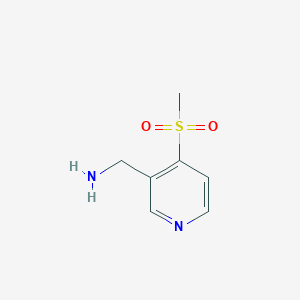
![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)

![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
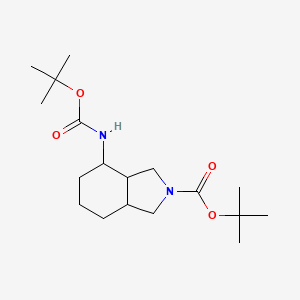
![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
